molecular formula C26H29N3O3 B2447168 2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide CAS No. 920118-57-6

2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide

Cat. No. B2447168
CAS RN: 920118-57-6
M. Wt: 431.536
InChI Key: XAINTRUAHCNPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.536. The purity is usually 95%.
BenchChem offers high-quality 2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazole: A Brief Overview

Imidazole is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also known as 1,3-diazole. Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, while the other is called pyrrole-type nitrogen. Due to its amphoteric nature, imidazole displays both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents. Imidazole serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures .

Pharmacological Activities

Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development. Some notable activities include:

Commercially Available Drugs

Several drugs containing the 1,3-diazole ring are available in the market:

properties

IUPAC Name

N-[1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-17(2)20-12-11-18(3)16-24(20)32-15-13-29-22-9-6-5-8-21(22)28-25(29)19(4)27-26(30)23-10-7-14-31-23/h5-12,14,16-17,19H,13,15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAINTRUAHCNPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide

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